6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one
CAS No.: 478066-04-5
Cat. No.: VC5024978
Molecular Formula: C21H10Cl3F3N2O
Molecular Weight: 469.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478066-04-5 |
|---|---|
| Molecular Formula | C21H10Cl3F3N2O |
| Molecular Weight | 469.67 |
| IUPAC Name | 6,7-dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one |
| Standard InChI | InChI=1S/C21H10Cl3F3N2O/c22-13-5-1-11(2-6-13)19-15-9-17(23)18(24)10-16(15)20(30)29(28-19)14-7-3-12(4-8-14)21(25,26)27/h1-10H |
| Standard InChI Key | PKMQFBVBRFHDDH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NN(C(=O)C3=CC(=C(C=C32)Cl)Cl)C4=CC=C(C=C4)C(F)(F)F)Cl |
Introduction
6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one is a complex organic compound with a molecular formula of C21H10Cl3F3N2O and a molecular weight of 469.67 g/mol . This compound belongs to the phthalazinone class, which is known for its diverse biological activities and applications in pharmaceuticals.
Synthesis and Preparation
The synthesis of phthalazinone derivatives typically involves condensation reactions between appropriate precursors. While specific synthesis details for 6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one are not widely documented, similar compounds are often prepared using methods involving the reaction of hydrazine derivatives with dicarboxylic acids or their derivatives .
Suppliers and Availability
This compound is available from several suppliers globally, including Key Organics Ltd. in the United Kingdom and AK Scientific in the United States . The availability of this compound indicates its potential interest in research and development, particularly in the pharmaceutical and chemical industries.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume